Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate
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Overview
Description
Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of isobutylhydrazine with suitable precursors under controlled conditions. One common method includes the cyclization of isobutylhydrazine with 3,5-diamino-1H-pyrazole-4-carboxylic acid . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, eco-friendly methodologies, such as solvent-free reactions and the use of green solvents, are being investigated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the amino groups, leading to different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring.
Major Products
The major products formed from these reactions include substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile
- 3,5-Diamino-4-nitro-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties .
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methylpropyl 3,5-diamino-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-4(2)3-14-8(13)5-6(9)11-12-7(5)10/h4H,3H2,1-2H3,(H5,9,10,11,12) |
InChI Key |
YCIRSTBYELPYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(NN=C1N)N |
Origin of Product |
United States |
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